N(4)-Acetylsulfadimethoxine
Description
Properties
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-14-16-12(22-2)8-13(17-14)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWIIKBKAIPUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891444 | |
| Record name | N4-Acetylsulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24341-30-8 | |
| Record name | N-[4-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24341-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Acetylsulfadimethoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024341308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-Acetylsulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24341-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Procedure
-
Reagents :
-
Sulfadimethoxine (1 equiv.)
-
Acetic anhydride (1.2–2.0 equiv.)
-
Catalytic acid (e.g., concentrated H₂SO₄ or H₃PO₄) or base (e.g., pyridine)
-
Solvent: Toluene, dichloromethane, or acetic acid
-
-
Reaction Conditions :
-
Temperature: 25–80°C (reflux for polar solvents)
-
Time: 2–6 hours
-
Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water
-
-
Mechanism :
The acid catalyst protonates the carbonyl oxygen of acetic anhydride, enhancing its electrophilicity. The amino group attacks the acyl carbon, forming a tetrahedral intermediate that collapses to release acetate and yield the acetylated product.
Synthesis via Sulfonyl Chloride Intermediate
This method involves synthesizing this compound from 4-acetamidobenzenesulfonyl chloride and 4,6-dimethoxypyrimidin-2-amine.
Procedure
-
Preparation of 4-Acetamidobenzenesulfonyl Chloride :
-
Coupling Reaction :
Catalytic Acetylation Using Palladium Complexes
Recent advances propose using cationic palladium(II) catalysts to enhance acetylation efficiency. While primarily explored for alcohols, this method shows promise for selective amino group acetylation.
Procedure
-
Reagents :
-
Sulfadimethoxine (1 equiv.)
-
Acetic anhydride (1.5 equiv.)
-
Pd(PhCN)₂(OTf)₂ (1–5 mol%)
-
Solvent: Dichloromethane or acetonitrile
-
-
Conditions :
-
Temperature: 25–40°C
-
Time: 30 minutes–2 hours
-
-
Advantages :
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Direct Acetylation | Acetic anhydride, H₂SO₄, toluene, reflux | 75–90 | >95 | Simple, cost-effective |
| Sulfonyl Chloride Route | 4-Acetamidobenzenesulfonyl chloride, pyridine | 65–80 | >98 | High purity, scalable |
| Palladium-Catalyzed | Pd(PhCN)₂(OTf)₂, CH₂Cl₂, 25°C | 85–95 | >99 | Rapid, selective, minimal byproducts |
Critical Considerations
-
Purification : Recrystallization from ethanol or ethyl acetate is standard. Melting point (235–236°C) serves as a purity indicator.
-
Side Reactions : Over-acetylation is rare due to the single reactive amino group. Hydrolysis of the sulfonamide bond is avoided by maintaining pH < 9 during workup.
-
Industrial Scalability : The sulfonyl chloride route is preferred for large-scale synthesis due to predictable yields and reagent availability.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions: N(4)-Acetylsulfadimethoxine undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to regenerate sulfadimethoxine.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of various oxidation products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Sulfadimethoxine and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N(4)-Acetylsulfadimethoxine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of sulfonamides and their derivatives.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections in animals, particularly in veterinary medicine.
Industry: Utilized in the development of new antimicrobial agents and formulations for veterinary use.
Mechanism of Action
N(4)-Acetylsulfadimethoxine exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial growth and replication. The compound targets the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Sulfadimethoxine: The parent compound of N(4)-Acetylsulfadimethoxine, used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: this compound is unique due to its acetylated structure, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The acetyl group can also affect the compound’s solubility and stability, making it a valuable derivative for specific applications in veterinary medicine.
Q & A
Q. How can researchers validate the specificity of immunoassays for detecting this compound in complex matrices?
-
Methodological Answer: Develop a competitive ELISA using polyclonal antibodies raised against the acetylated sulfonamide moiety. Test cross-reactivity with structurally similar compounds (e.g., sulfadoxine, sulfamethoxazole) at concentrations up to 100 μg/mL. Calculate specificity using the formula:
Q. What statistical approaches address variability in pharmacokinetic data for this compound?
- Methodological Answer: Apply non-linear mixed-effects modeling (NONMEM) to analyze sparse PK data. Use a two-compartment model with first-order absorption (AIC/BIC for model selection). Incorporate covariates (e.g., renal clearance, plasma protein binding) via stepwise forward addition/backward elimination. Validate with bootstrap analysis (n=1000 iterations) .
Q. How can researchers investigate synergistic effects between this compound and other anti-infectives?
- Methodological Answer: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI):
Q. What systematic review methodologies ensure comprehensive analysis of this compound’s therapeutic potential?
- Methodological Answer: Follow PRISMA guidelines:
- Search PubMed, Embase, and Web of Science using MeSH terms (e.g., "Sulfanilamides/therapeutic use").
- Include gray literature (preprints, conference abstracts) via ProQuest.
- Assess bias using Cochrane ROB 2.0 tool and perform meta-analysis (random-effects model) in RevMan. Address heterogeneity via I² statistics and subgroup analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
